molecular formula C15H12BrFN2OS B10874933 N-[(2-bromo-4-methylphenyl)carbamothioyl]-4-fluorobenzamide

N-[(2-bromo-4-methylphenyl)carbamothioyl]-4-fluorobenzamide

Cat. No.: B10874933
M. Wt: 367.2 g/mol
InChI Key: IGSOXJAGCISACS-UHFFFAOYSA-N
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Description

N-[(2-bromo-4-methylphenyl)carbamothioyl]-4-fluorobenzamide is a synthetic organic compound characterized by the presence of bromine, methyl, and fluorine substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-4-methylphenyl)carbamothioyl]-4-fluorobenzamide typically involves the reaction of 2-bromo-4-methylaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-4-methylphenyl)carbamothioyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-bromo-4-methylphenyl)carbamothioyl]-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-bromo-4-methylphenyl)carbamothioyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-bromo-4-methylphenyl)carbamothioyl]furan-2-carboxamide
  • N-[(2-bromo-4-methylphenyl)carbamothioyl]benzamide

Uniqueness

N-[(2-bromo-4-methylphenyl)carbamothioyl]-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine substituent can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12BrFN2OS

Molecular Weight

367.2 g/mol

IUPAC Name

N-[(2-bromo-4-methylphenyl)carbamothioyl]-4-fluorobenzamide

InChI

InChI=1S/C15H12BrFN2OS/c1-9-2-7-13(12(16)8-9)18-15(21)19-14(20)10-3-5-11(17)6-4-10/h2-8H,1H3,(H2,18,19,20,21)

InChI Key

IGSOXJAGCISACS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)Br

Origin of Product

United States

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